molecular formula C15H13ClN2OS2 B12199449 N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide hydrochloride

N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide hydrochloride

Cat. No.: B12199449
M. Wt: 336.9 g/mol
InChI Key: WISPPHFJOAXBCZ-UHFFFAOYSA-N
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Description

N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide hydrochloride is a complex organic compound characterized by its unique structure, which includes a phenyl group, a thiophene ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the phenyl and thiophene groups. The final step involves the acylation of the thiazole derivative to form the acetamide. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s unique structure makes it useful in developing new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide hydrochloride is unique due to its specific combination of a phenyl group, a thiophene ring, and a thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

Molecular Formula

C15H13ClN2OS2

Molecular Weight

336.9 g/mol

IUPAC Name

N-(2-phenyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide;hydrochloride

InChI

InChI=1S/C15H12N2OS2.ClH/c1-10(18)16-15-13(12-8-5-9-19-12)17-14(20-15)11-6-3-2-4-7-11;/h2-9H,1H3,(H,16,18);1H

InChI Key

WISPPHFJOAXBCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CS3.Cl

Origin of Product

United States

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